2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide
Übersicht
Beschreibung
2-[Benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide, also known as GW501516, is a synthetic drug that was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds known as PPARδ (peroxisome proliferator-activated receptor delta) agonists, which have been shown to have a variety of beneficial effects on lipid metabolism, insulin sensitivity, and inflammation.
Wirkmechanismus
2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide exerts its effects by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. When activated, PPARδ stimulates the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved energy metabolism and insulin sensitivity.
Biochemical and physiological effects:
In addition to its metabolic effects, 2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide has been shown to have a variety of other physiological effects, including anti-inflammatory and anti-oxidant properties. It has also been shown to improve exercise performance in animal models, leading to speculation that it could be used as a performance-enhancing drug.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide in laboratory experiments is its well-characterized mechanism of action and safety profile. However, one limitation is that it is a synthetic compound that may not accurately reflect the effects of natural ligands for PPARδ.
Zukünftige Richtungen
There are several areas of research that could be pursued to further investigate the potential therapeutic applications of 2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide. These include:
1. Clinical trials to evaluate the safety and efficacy of 2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide in humans with metabolic and cardiovascular diseases.
2. Studies to investigate the effects of 2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide on other aspects of metabolism, such as mitochondrial function and autophagy.
3. Investigations into the potential use of 2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide as a performance-enhancing drug, and the ethical implications of such use.
4. Studies to identify other compounds that could activate PPARδ in a similar manner to 2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide, with the goal of developing safer and more effective therapeutics for metabolic and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, obesity, and cardiovascular disease. It has been shown to improve lipid metabolism and insulin sensitivity in animal models, and has also been investigated as a potential treatment for non-alcoholic fatty liver disease (NAFLD).
Eigenschaften
IUPAC Name |
2-[benzyl(methyl)amino]-N-(4-hydroxycyclohexyl)-1,3-dihydroindene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-26(17-18-7-3-2-4-8-18)24(15-19-9-5-6-10-20(19)16-24)23(28)25-21-11-13-22(27)14-12-21/h2-10,21-22,27H,11-17H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKXOXQMRCNSBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NC4CCC(CC4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.